molecular formula C9H7BrN2O2 B8063024 6-bromo-8-methoxy-1H-quinazolin-4-one

6-bromo-8-methoxy-1H-quinazolin-4-one

Cat. No.: B8063024
M. Wt: 255.07 g/mol
InChI Key: IVHVBVMREUQUCX-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-1H-quinazolin-4-one is a chemical building block based on the privileged quinazolinone scaffold, which is prominent in medicinal chemistry for developing biologically active compounds. This bromo- and methoxy-functionalized derivative serves as a key synthetic intermediate for constructing novel molecules in drug discovery programs. Research Applications and Value: The quinazolin-4-one core is a well-established pharmacophore in anticancer research. Specifically, 6-bromo-substituted quinazolin-4-one derivatives have been designed, synthesized, and evaluated as potential cytotoxic agents against various cancer cell lines, such as MCF-7 (breast cancer) and SW480 (colon cancer) . The presence of a bromo atom at the 6-position is a common structural feature used to enhance these anticancer effects . Furthermore, the quinazolin-4-one skeleton serves as a critical template in the discovery of non-covalent inhibitors of the SARS-CoV-2 Main Protease (M pro ) , a key drug target for anti-COVID-19 therapies . Beyond these areas, this chemotype is also being explored in neuroscience research, particularly as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu 7 ) , for developing potential treatments for psychiatric and neurological disorders . Note on Use: This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use. Researchers should consult safety data sheets and handle this compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

6-bromo-8-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-7-3-5(10)2-6-8(7)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHVBVMREUQUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1NC=NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Methoxylation of Anthranilic Acid

The synthesis often begins with functionalized anthranilic acid precursors. For instance, 3-methoxy-5-bromoanthranilic acid serves as a key intermediate. Bromination of 3-methoxyanthranilic acid using bromine in acetic acid introduces the bromine atom at position 5, guided by the methoxy group’s directing effects. Subsequent cyclization with acetic anhydride yields the benzoxazinone intermediate, which reacts with ammonia or primary amines to form the quinazolinone core.

Representative Procedure:

  • Bromination :

    • 3-Methoxyanthranilic acid (1.0 eq) is dissolved in glacial acetic acid.

    • Bromine (1.2 eq) is added dropwise at 0–5°C, stirred for 4 h, and quenched with ice.

    • Yield : ~75%.

  • Cyclization :

    • The brominated anthranilic acid is heated with acetic anhydride at 120°C for 2 h to form 6-bromo-8-methoxy-3,1-benzoxazin-4-one.

  • Amine Condensation :

    • The benzoxazinone is refluxed with ammonium hydroxide in ethanol, yielding 6-bromo-8-methoxy-1H-quinazolin-4-one.

    • Overall Yield : 50–60%.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Palladium-catalyzed cross-coupling enables precise introduction of substituents. A 6-bromo-quinazolin-4-one intermediate undergoes Suzuki-Miyaura coupling with methoxy-substituted boronic acids to install the 8-methoxy group.

Key Example:

  • Substrate : 6-Bromo-1H-quinazolin-4-one.

  • Boronic Acid : 2-Methoxyphenylboronic acid.

  • Conditions : Pd(dppf)Cl₂ (5 mol%), K₂CO₃, toluene/dioxane (3:1), microwave irradiation at 120°C for 20 min.

  • Yield : 68–72%.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. A copper-catalyzed imidoylative cross-coupling between 2-isocyanobenzoates and amines forms the quinazolinone skeleton in <30 min.

Protocol:

  • Reactants : Ethyl 2-isocyanobenzoate (1.0 eq), 4-methoxybenzylamine (1.2 eq).

  • Catalyst : Cu(OAc)₂·H₂O (10 mol%).

  • Conditions : Microwave irradiation at 150°C for 20 min.

  • Yield : 78%.

Post-Cyclization Bromination

Direct Bromination of 8-Methoxyquinazolin-4-one

N-Bromosuccinimide (NBS) selectively brominates the quinazolinone core at position 6 under radical conditions.

Procedure:

  • Substrate : 8-Methoxy-1H-quinazolin-4-one (1.0 eq).

  • Brominating Agent : NBS (1.1 eq).

  • Solvent : Acetonitrile, 80°C, 6 h.

  • Yield : 65–70%.

Comparative Analysis of Methods

Method Starting Material Key Step Yield (%) Advantages
Anthranilic Acid Route3-Methoxyanthranilic acidCyclization & bromination50–60Scalable, cost-effective
Suzuki Coupling6-Bromo-quinazolinonePd-catalyzed coupling68–72High regioselectivity
Microwave Synthesis2-IsocyanobenzoateMicrowave cyclocondensation78Rapid, high efficiency
Post-Cyclization Bromination8-MethoxyquinazolinoneNBS bromination65–70Avoids multi-step functionalization

Challenges and Optimization Strategies

  • Regioselectivity : Direct bromination may yield positional isomers; directing groups (e.g., methoxy) enhance selectivity.

  • Purification : Silica gel chromatography is often required due to byproduct formation in cross-coupling reactions.

  • Solvent Systems : Polar aprotic solvents (DMF, dioxane) improve reaction homogeneity and yields .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and substituted benzyl bromides.

    Oxidation and Reduction:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

6-Bromo-8-methoxy-1H-quinazolin-4-one has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit cell proliferation by targeting specific molecular pathways involved in cancer progression. The compound's mechanism of action includes the inhibition of certain enzymes and proteins that are crucial for cell division and survival, making it a promising candidate for further development in cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of quinazolinone derivatives have shown that modifications at various positions can significantly enhance their anticancer properties. For instance, derivatives with halogen substitutions at the 6-position have demonstrated improved efficacy against various cancer cell lines, including MCF-7 and SW480 . The presence of both bromine and methoxy groups in this compound enhances its reactivity and biological activity, contributing to its potential as a lead compound for anticancer drug development.

Antimicrobial Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of quinazolinone derivatives, including this compound. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting its potential as a novel antibacterial agent. The compound's ability to bind to penicillin-binding proteins has been a focal point in understanding its mechanism against bacterial infections .

Antimicrobial Screening

In vitro antimicrobial activity screenings have been conducted to evaluate the effectiveness of various quinazolinone derivatives against a range of pathogens. These studies are crucial for identifying promising candidates for further development into therapeutic agents targeting bacterial infections .

Neuropharmacological Applications

Potential Antipsychotic Effects

Research into the neuropharmacological effects of quinazolinone derivatives has revealed their potential as antipsychotic agents. Compounds similar to this compound have been studied for their interactions with metabotropic glutamate receptors, which play a significant role in mood regulation and cognitive function. These findings support the exploration of quinazolinone derivatives in treating psychiatric disorders such as schizophrenia .

Data Table: Summary of Research Findings on this compound

Application Area Findings References
Anticancer ActivityInhibits cell proliferation; targets specific enzymes/proteins involved in cancer growth
Antimicrobial ActivityEffective against MRSA; binds to penicillin-binding proteins
Neuropharmacological EffectsPotential antipsychotic properties through modulation of glutamate receptors

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 6-bromo-8-methoxy-1H-quinazolin-4-one with analogs from the evidence:

Compound Name Substituents (Positions) Core Structure Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data (HRMS/IR/NMR)
This compound Br (6), OMe (8) 1H-quinazolin-4-one Not reported ~271.07 Not available in evidence
3b () Br (6), 4-F-phenyl (2), phenylethynyl (8) 2,3-dihydroquinazolin-4(1H)-one 235–237 421.0342 IR: 1700 cm⁻¹ (C=O); ¹H-NMR: δ 7.85 (Ar-H)
3d () Br (6), 4-OMe-phenyl (2), phenylethynyl (8) 2,3-dihydroquinazolin-4(1H)-one 254–256 433.0553 ¹³C-NMR: δ 161.2 (C=O); HRMS: m/z 433.0553
6-Bromo-4-methoxyquinoline () Br (6), OMe (4) Quinoline Not reported 238.06 Not available in evidence
6-Bromo-4-hydroxyquinazoline () Br (6), OH (4) Quinazoline Not reported 225.03 Not available in evidence

Key Observations:

  • Core Structure Differences: The dihydroquinazolinones (e.g., 3b, 3d) feature a saturated 2,3-dihydro ring, increasing rigidity and altering electronic properties compared to the planar 1H-quinazolin-4-one core .
  • Methoxy at position 8 may improve solubility compared to lipophilic phenylethynyl groups .
  • Positional Isomerism: 6-Bromo-4-methoxyquinoline () has methoxy at position 4 instead of 8, shifting hydrogen-bonding and electronic effects. The ketone at position 4 in the target compound may enhance hydrogen-bond acceptor capacity relative to hydroxyl or chloro groups in other analogs .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-bromo-8-methoxy-1H-quinazolin-4-one to improve yield and purity?

  • Methodological Answer : The synthesis typically involves refluxing intermediates (e.g., 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one) with amino reagents in glacial acetic acid for 3–4 hours, followed by recrystallization from ethanol . Key factors include:

  • Reaction Time/Temperature : Prolonged reflux (>8 hours) may degrade sensitive functional groups, while insufficient time reduces conversion .
  • Purification : Recrystallization solvents (ethanol, ethyl acetate) and TLC monitoring (cyclohexane:ethyl acetate, 2:1) ensure purity >98% .
  • Halogenation Control : Direct bromination of precursors using bromine in acetic acid (20% v/v) requires stoichiometric precision to avoid over-substitution .

Q. How can researchers employ spectroscopic techniques to confirm the structure of this compound and identify impurities?

  • Methodological Answer :

  • IR Spectroscopy : Confirm C=O (1680–1705 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
  • 1H/13C NMR : Methoxy groups appear as singlets at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C). Aromatic protons in the quinazolinone core show splitting patterns dependent on substitution .
  • Mass Spectrometry : HRMS (ES+) should match the molecular formula (e.g., C₉H₆BrN₂O₂, [M+H]⁺ = 257.96) .

Q. What safety protocols are critical when handling 6-bromo-8-methoxyquinazolin-4-one in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Waste Disposal : Halogenated waste must be segregated and treated with sodium bicarbonate to neutralize acidic byproducts .
  • Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult SDS for specific antidotes .

Advanced Research Questions

Q. How can computational modeling guide the design of 6-bromo-8-methoxyquinazolin-4-one derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes or helminth receptors) .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 6) with antibacterial or anthelmintic activity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?

  • Methodological Answer :

  • Standardized Assays : Use uniform protocols (e.g., microbroth dilution for antibacterial IC₅₀) to minimize variability .
  • Control Compounds : Include reference drugs (e.g., albendazole for anthelmintic studies) to benchmark activity .
  • Dose-Response Curves : Validate EC₅₀ values across multiple replicates to confirm potency trends .

Q. How does the methoxy group at position 8 influence the reactivity and stability of 6-bromo-8-methoxyquinazolin-4-one under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Methoxy groups are susceptible to demethylation with strong acids (e.g., HBr/HOAc), forming 8-hydroxy derivatives. Monitor via TLC and NMR .
  • Basic Conditions : Stability tests in NaOH/MeOH (0.1–1 M) reveal hydrolytic degradation pathways. LC-MS tracks degradation products .
  • Thermal Stability : DSC/TGA analysis identifies decomposition temperatures (>250°C), critical for storage recommendations .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield Reaction time (3–8 h), solvent (acetic acid), recrystallization solvent (ethanol)
Purity Validation TLC (cyclohexane:EtOAc, 2:1), HPLC (C18 column, MeOH:H₂O)
Bioactivity Testing Microbroth dilution (IC₅₀), nematode motility assays
Computational Tools AutoDock Vina, SwissADME, Gaussian (DFT calculations)

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